molecular formula C12H12N2 B8765274 1-(Quinolin-6-yl)cyclopropan-1-amine CAS No. 1313726-10-1

1-(Quinolin-6-yl)cyclopropan-1-amine

Cat. No. B8765274
M. Wt: 184.24 g/mol
InChI Key: ZFOTUWRNOLDZFA-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

Ethylmagnesium bromide (7.7 mmol, 3 M in ethyl ether) was added to a solution of quinoline-6-carbonitrile (0-4) (540 mg, 3.5 mmol) and Ti(Oi-Pr)4 (3.9 mmol, 1.16 mL) in Et2O (15 mL) at −70° C. The resulting yellow solution was stirred for 10 mins, warmed to room temperature over 1.5 h, and then was treated with BF3.OEt2 (7 mmol, 0.88 mL). The resulting mixture was stirred for 1 h. Then 1N aqueous HCl (11 mL) and ethyl ether (40 mL) were added, followed by NaOH (10% aq, 30 mL). The mixture was extracted with ethyl ether. The combined ethyl ether layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the crude title compound, which was used for the next step without further purification. MS (m/z): 185 (M+1)+.
Quantity
7.7 mmol
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[N:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]#[N:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>CCOCC>[N:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]3([NH2:16])[CH2:2][CH2:1]3)=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
7.7 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
540 mg
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C#N
Name
Ti(Oi-Pr)4
Quantity
1.16 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.88 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl ether layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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